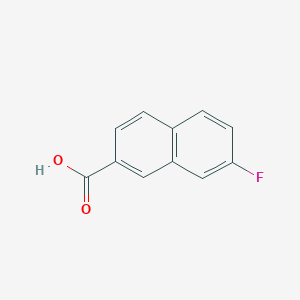

7-Fluoro-2-naphthoic acid

Description

BenchChem offers high-quality 7-Fluoro-2-naphthoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Fluoro-2-naphthoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H7FO2 |

|---|---|

Molecular Weight |

190.17 g/mol |

IUPAC Name |

7-fluoronaphthalene-2-carboxylic acid |

InChI |

InChI=1S/C11H7FO2/c12-10-4-3-7-1-2-8(11(13)14)5-9(7)6-10/h1-6H,(H,13,14) |

InChI Key |

AFJVAYWIEMVGNI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=C2)F)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

7-Fluoro-2-naphthoic acid chemical properties

An In-depth Technical Guide to the Chemical Properties of 7-Fluoro-2-naphthoic Acid

Disclaimer: Detailed experimental data for 7-Fluoro-2-naphthoic acid (CAS No. 5043-10-7) is limited in publicly available literature. To provide a comprehensive overview, this guide includes predicted data for 7-Fluoro-2-naphthoic acid, supplemented with experimental data for the closely related isomer, 6-Fluoro-2-naphthoic acid (CAS No. 5043-01-6), and the parent compound, 2-naphthoic acid (CAS No. 93-09-4). This comparative approach allows for informed estimations of the properties of the 7-fluoro isomer.

Core Chemical Properties

The fundamental chemical properties of 7-Fluoro-2-naphthoic acid and its related compounds are summarized below.

Physicochemical Data

| Property | 7-Fluoro-2-naphthoic acid (Predicted) | 6-Fluoro-2-naphthoic acid (Experimental) | 2-naphthoic acid (Parent Compound) (Experimental) |

| Molecular Formula | C₁₁H₇FO₂ | C₁₁H₇FO₂[1] | C₁₁H₈O₂[2][3] |

| Molecular Weight | 190.17 g/mol | 190.17 g/mol [1] | 172.18 g/mol [3] |

| Melting Point | 211-212.5 °C | 242-246 °C[1] | 185-187 °C[4] |

| Boiling Point | 336.4±17.0 °C | 336.4±17.0 °C (Predicted) | 300 °C[4] |

| Density | 1.355±0.06 g/cm³ | 1.355±0.06 g/cm³ (Predicted) | 1.08 g/cm³[4] |

| pKa | 4.03±0.30 | 4.14±0.30 (Predicted) | 4.2[5] |

| Form | Solid | Solid[1] | Powder |

Solubility Data

| Solvent | Solubility |

| Water | <0.5 g/L (20 °C)[4] |

| DMSO | 100 mg/mL (with sonication)[6] |

It is anticipated that 7-Fluoro-2-naphthoic acid will exhibit similar poor solubility in water and good solubility in organic solvents like DMSO.

Isomeric Context

The position of the fluorine atom on the naphthalene ring significantly influences the compound's physical and chemical properties. The diagram below illustrates the structural difference between the 6-fluoro and 7-fluoro isomers of 2-naphthoic acid.

Caption: Structural relationship of 2-naphthoic acid to its 6-fluoro and 7-fluoro isomers.

Experimental Protocols

While a specific, detailed protocol for the synthesis of 7-Fluoro-2-naphthoic acid is not available in the provided search results, a general route for the synthesis of monofluorinated naphthoic acids has been described. This method involves the elaboration of commercial fluorinated phenylacetic acids.

General Synthesis of Monofluoronaphthoic Acids

A general route for the synthesis of various monofluoro and difluoro naphthoic acids has been developed, which entails the elaboration of commercial fluorinated phenylacetic acids into 2-(fluoroaryl)glutaric acids with differential ester groups.[7] Subsequent selective hydrolysis, intramolecular Friedel–Crafts cyclization, and aromatization yield the target structures.[7]

The workflow for this generalized synthesis is depicted below.

Caption: Generalized workflow for the synthesis of monofluoronaphthoic acids.

Spectral Data

Specific spectral data for 7-Fluoro-2-naphthoic acid is not available. However, the spectral data for the parent compound, 2-naphthoic acid, can serve as a reference.

¹H and ¹³C NMR Data for 2-Naphthoic Acid

The following NMR data is for 2-naphthoic acid in DMSO solvent.

-

¹H NMR (400 MHz, DMSO): δ 13.11 (s, 1H), 8.63 (s, 1H), 8.12 (d, J = 8.0 Hz, 1H), 8.05 – 7.97 (m, 3H), 7.70 – 7.55 (m, 2H).[8]

-

¹³C NMR (101 MHz, DMSO): δ 172.67, 140.15, 137.36, 135.82, 134.50, 133.54, 133.39, 133.28, 132.87, 132.02, 130.38.[8]

For 7-Fluoro-2-naphthoic acid, one would expect to see characteristic fluorine-carbon and fluorine-proton coupling in the NMR spectra, which would aid in structure elucidation.

Infrared (IR) Spectroscopy

An IR spectrum for 2-naphthoic acid is available through the NIST Chemistry WebBook.[2] Key characteristic peaks would include a broad O-H stretch from the carboxylic acid group (typically around 2500-3300 cm⁻¹) and a strong C=O stretch (typically around 1700 cm⁻¹). For 7-Fluoro-2-naphthoic acid, an additional C-F stretching band would be expected.

References

- 1. 6-Fluoro-2-naphthoic acid 97 5043-01-6 [sigmaaldrich.com]

- 2. 2-Naphthalenecarboxylic acid [webbook.nist.gov]

- 3. 2-Naphthalenecarboxylic acid [webbook.nist.gov]

- 4. chembk.com [chembk.com]

- 5. 2-Naphthoic acid - Wikipedia [en.wikipedia.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. rsc.org [rsc.org]

In-Depth Technical Guide: 7-Fluoro-2-naphthoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Fluoro-2-naphthoic acid, a fluorinated derivative of 2-naphthoic acid, is a chemical compound of interest in medicinal chemistry and materials science. Its structural properties, influenced by the fluorine substituent, make it a valuable building block for the synthesis of novel compounds with potential biological activities. This technical guide provides a comprehensive overview of 7-Fluoro-2-naphthoic acid, including its chemical and physical properties, a detailed synthesis protocol, and an exploration of its potential biological significance.

Chemical and Physical Properties

Precise, experimentally determined quantitative data for 7-Fluoro-2-naphthoic acid is not extensively documented in publicly available literature. The information presented is often for the isomeric 6-Fluoro-2-naphthoic acid. However, based on available supplier information and general chemical principles, the following properties can be outlined. It is crucial for researchers to verify these properties through their own analysis.

Table 1: Physicochemical Properties of 7-Fluoro-2-naphthoic acid

| Property | Value | Source |

| CAS Number | 5043-10-7 | [1][2] |

| Molecular Formula | C₁₁H₇FO₂ | [1] |

| Molecular Weight | 190.17 g/mol | [1] |

| Appearance | White to off-white solid (Predicted) | General Knowledge |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Sparingly soluble in water; Soluble in organic solvents like methanol, ethanol, and DMSO (Predicted) | General Knowledge |

Synthesis of 7-Fluoro-2-naphthoic Acid

A general and viable route for the synthesis of monofluorinated naphthoic acids, including the 7-fluoro isomer, has been described in the scientific literature.[3] This methodology involves the elaboration of a commercially available fluorinated phenylacetic acid. The following is a detailed experimental protocol adapted from this general method.

Experimental Protocol: Synthesis of 7-Fluoro-2-naphthoic Acid [3]

This synthesis involves a multi-step process starting from a suitable fluorinated precursor.

Step 1: Elaboration of a Fluorinated Phenylacetic Acid

-

A commercial fluorinated phenylacetic acid is converted to a 2-(fluoroaryl)glutaric acid with differential ester groups. This can be achieved through standard organic synthesis techniques involving condensation and hydrolysis reactions.

Step 2: Selective Hydrolysis

-

The differential ester groups on the 2-(fluoroaryl)glutaric acid allow for selective hydrolysis to form a mono-acid. This step is critical for directing the subsequent cyclization.

Step 3: Intramolecular Friedel-Crafts Cyclization

-

The resulting mono-acid undergoes an intramolecular Friedel-Crafts cyclization in the presence of a strong acid catalyst (e.g., polyphosphoric acid or Eaton's reagent). This reaction forms the naphthalene ring system.

Step 4: Aromatization

-

The cyclized product is then aromatized to yield the final 7-Fluoro-2-naphthoic acid. This can be achieved through dehydrogenation using a suitable reagent like palladium on carbon (Pd/C) at elevated temperatures.

Purification: The final product is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure 7-Fluoro-2-naphthoic acid.

Characterization: The structure and purity of the synthesized compound should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Biological Activity and Signaling Pathways

The biological activities of 7-Fluoro-2-naphthoic acid have not been extensively studied as a standalone compound. However, the broader class of naphthoic acid derivatives and naphthoquinones are known to exhibit a wide range of biological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5]

The introduction of a fluorine atom into an organic molecule can significantly alter its pharmacokinetic and pharmacodynamic properties. Fluorine's high electronegativity and ability to form strong carbon-fluorine bonds can enhance metabolic stability, improve binding affinity to target proteins, and modulate the acidity of nearby functional groups.

It is hypothesized that 7-Fluoro-2-naphthoic acid could act as an intermediate in the synthesis of more complex molecules with therapeutic potential. For instance, naphthoic acid derivatives have been investigated as inhibitors of various enzymes and as ligands for nuclear receptors.

While no specific signaling pathways have been directly linked to 7-Fluoro-2-naphthoic acid, related compounds like 1,4-dihydroxy-2-naphthoic acid have been shown to act as agonists for the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in regulating genes related to xenobiotic metabolism and immune responses.[6] Future research could explore whether 7-Fluoro-2-naphthoic acid or its derivatives can modulate the AhR pathway or other significant signaling cascades.

Logical Relationship of Naphthoic Acid Research

Caption: Logical flow from core structure to signaling pathway analysis.

Conclusion

7-Fluoro-2-naphthoic acid is a compound with potential for further exploration in drug discovery and materials science. While detailed experimental data is currently limited, the established synthetic routes for related compounds provide a clear path for its preparation and subsequent investigation. Future research should focus on a thorough characterization of its physicochemical properties, an evaluation of its biological activities, and an elucidation of its mechanism of action and potential involvement in cellular signaling pathways. This will be crucial in unlocking the full potential of this and other fluorinated naphthoic acid derivatives.

References

- 1. 7-fluoro-2-naphthoic acid | 5043-10-7 [chemicalbook.com]

- 2. 5043-10-7(2-Naphthalenecarboxylic acid, 7-fluoro-) | Kuujia.com [ko.kuujia.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Editor’s Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure–Activity Relationships and Receptor Modeling - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 7-Fluoro-2-naphthoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Fluoro-2-naphthoic acid is a fluorinated derivative of 2-naphthoic acid, a bicyclic aromatic carboxylic acid. The introduction of a fluorine atom can significantly alter the physicochemical and biological properties of the parent molecule, making it a compound of interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the core physicochemical properties, a detailed synthesis protocol, and its relevance in biological signaling pathways.

Core Properties and Data

7-Fluoro-2-naphthoic acid shares the same molecular formula and molecular weight as its isomers, such as 6-Fluoro-2-naphthoic acid.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₇FO₂ | [1] |

| Molecular Weight | 190.17 g/mol | [1] |

| Appearance | Solid | |

| CAS Number | 5043-10-7 (for 7-fluoro isomer) |

Experimental Protocols: Synthesis of 7-Fluoro-2-naphthoic acid

General Synthetic Workflow:

The synthesis can be conceptually broken down into the formation of the naphthalene ring system followed by the introduction or modification of the carboxylic acid group.

Caption: General synthetic workflow for fluoronaphthoic acids.

Detailed Protocol for the Synthesis of β-Naphthoic Acid (Adaptable for 7-Fluoro-2-naphthoic Acid) [4]

This procedure details the oxidation of a methyl ketone to a carboxylic acid using sodium hypochlorite, a common method for preparing aromatic acids.

Materials:

-

Methyl β-naphthyl ketone (or 1-(7-fluoro-2-naphthalenyl)ethanone as a precursor for the target molecule)

-

Sodium hydroxide (NaOH)

-

Chlorine gas (Cl₂) or commercial bleach (sodium hypochlorite solution)

-

Sodium bisulfite (NaHSO₃)

-

Concentrated hydrochloric acid (HCl)

-

95% Ethanol

-

Ice

Procedure:

-

Preparation of Sodium Hypochlorite Solution:

-

In a 3-liter flask, dissolve 184 g (4.6 moles) of sodium hydroxide in 300-400 mL of water. Add enough ice to bring the total volume to about 1.5 liters.

-

Pass chlorine gas into the solution while maintaining the temperature below 0°C using a salt-ice bath until the solution is neutral to litmus paper.

-

Then, add a solution of 34 g of sodium hydroxide in 50 mL of water.

-

-

Oxidation Reaction:

-

Equip the flask with a thermometer and an efficient stirrer.

-

Warm the solution to 55°C and add 85 g (0.5 mole) of methyl β-naphthyl ketone.

-

Stir the mixture vigorously. An exothermic reaction will commence. Maintain the temperature at 60-70°C by intermittent cooling in an ice bath until the temperature no longer tends to rise (approximately 30-40 minutes).

-

Continue stirring for an additional 30 minutes.

-

-

Work-up and Isolation:

-

Destroy the excess hypochlorite by adding a solution of 50 g of sodium bisulfite in 200 mL of water.

-

After cooling to room temperature, transfer the reaction mixture to a 4-liter beaker and carefully acidify with 200 mL of concentrated hydrochloric acid.

-

Collect the crude, colorless acid by filtration using a Büchner funnel. Wash the solid with water and press as dry as possible.

-

-

Crystallization:

-

After drying, crystallize the crude acid from 600 mL of 95% ethanol. This should yield 75-76 g (87-88% of the theoretical amount) of β-naphthoic acid with a melting point of 184-185°C.

-

Biological Significance and Signaling Pathways

Naphthoic acid derivatives have garnered significant attention in drug discovery due to their diverse biological activities. One notable area of research is their activity as antagonists of the P2Y14 receptor.

The P2Y14 receptor is a G protein-coupled receptor (GPCR) that is activated by UDP-sugars. It is implicated in various physiological and pathological processes, including immune responses and inflammation. Antagonists of this receptor, such as derivatives of 7-fluoro-2-naphthoic acid, are valuable tools for studying its function and hold therapeutic potential.

P2Y14 Receptor Signaling Pathway:

The P2Y14 receptor primarily couples to the Gαi subunit of heterotrimeric G proteins. Activation of the receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

Caption: P2Y14 receptor signaling pathway and the inhibitory role of antagonists.

Conclusion

7-Fluoro-2-naphthoic acid represents a valuable scaffold for the development of novel therapeutic agents, particularly as antagonists of the P2Y14 receptor. The synthetic routes, while requiring multiple steps, are well-established for this class of compounds. Further investigation into the specific biological activities of the 7-fluoro isomer and its derivatives will likely yield new insights into their therapeutic potential. This guide provides foundational information to support researchers in their exploration of this promising molecule.

References

An In-depth Technical Guide to the Synthesis of 7-Fluoro-2-naphthoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathways for 7-Fluoro-2-naphthoic acid, a valuable building block in medicinal chemistry and materials science. The document outlines two principal synthetic routes, offering step-by-step experimental protocols derived from established chemical literature. All quantitative data is presented in clear, tabular format for ease of comparison and reproducibility. Furthermore, reaction pathways and experimental workflows are visualized using logical diagrams to facilitate a comprehensive understanding of the synthetic processes.

Pathway 1: Multi-step Synthesis via Friedel-Crafts Cyclization

This pathway constructs the naphthalene core through a sequence of reactions starting from a commercially available fluorinated phenylacetic acid. The key steps involve the formation of a glutaric acid derivative, an intramolecular Friedel-Crafts cyclization to form a tetralone intermediate, followed by aromatization to yield the final naphthoic acid.

Experimental Protocols

Step 1: Synthesis of 2-(4-Fluorophenyl)glutaric acid

Representative Protocol for Glutaric Acid Synthesis:

| Parameter | Value | Reference |

| Reactant 1 | Trimethylene cyanide | 100 g (1.06 moles) |

| Reactant 2 | Hydrochloric acid (sp. gr. 1.18) | 500 g (424 cc, 4.8 moles) |

| Reaction Time | ~4 hours | [1] |

| Reaction Temperature | Reflux | [1] |

| Work-up | Evaporation to dryness, extraction with boiling ether | [1] |

| Yield | 83-85% | [1] |

Step 2: Intramolecular Friedel-Crafts Acylation

The synthesized 2-(4-fluorophenyl)glutaric acid is then cyclized to form 7-fluoro-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid. This reaction is typically carried out using a strong acid catalyst.

General Protocol for Intramolecular Friedel-Crafts Acylation:

| Parameter | Value | Reference |

| Reactant | Substituted phenylglutaric acid | - |

| Catalyst | Polyphosphoric acid or H2SO4 | - |

| Reaction Temperature | Elevated temperatures | [2] |

| Work-up | Quenching with ice, extraction | [2] |

| Yield | Varies depending on substrate | [2] |

Step 3: Aromatization

The tetralone intermediate is aromatized to form the naphthalene ring system. This can be achieved through dehydrogenation using a catalyst such as palladium on carbon.

General Protocol for Aromatization:

| Parameter | Value | Reference |

| Reactant | Tetralone derivative | - |

| Catalyst | Palladium on carbon (Pd/C) | - |

| Solvent | High-boiling solvent (e.g., decalin) | - |

| Reaction Temperature | Reflux | - |

| Work-up | Filtration of catalyst, solvent removal | - |

| Yield | Typically high | - |

Synthesis Pathway Diagram

Caption: Pathway 1: Friedel-Crafts Cyclization Route.

Pathway 2: Synthesis via Grignard Reaction

This alternative pathway utilizes a Grignard reagent formed from a corresponding bromonaphthalene precursor. The key steps are the synthesis of 7-fluoro-2-bromonaphthalene and its subsequent carboxylation using carbon dioxide.

Experimental Protocols

Step 1: Synthesis of 7-Fluoro-2-bromonaphthalene

This precursor can be synthesized from 7-fluoro-2-naphthol. A general and effective method for the bromination of naphthols involves the use of triphenylphosphine and bromine. While a specific protocol for the 7-fluoro derivative is not detailed, the procedure for the synthesis of 2-bromonaphthalene from 2-naphthol is provided as a representative example.

Protocol for the Synthesis of 2-Bromonaphthalene:

| Parameter | Value | Reference |

| Reactant 1 | 2-Naphthol | 72 g (0.50 mole) |

| Reactant 2 | Triphenylphosphine | 144 g (0.55 mole) |

| Reactant 3 | Bromine | 88 g |

| Solvent | Acetonitrile | 125 ml + 100 ml |

| Reaction Temperature | 60-70°C, then heated to 340°C | [3] |

| Reaction Time | 30 minutes at 60-70°C, then until HBr evolution ceases | [3] |

| Work-up | Distillation of solvent, extraction with pentane, purification by column chromatography | [3] |

| Yield | 70-78% | [3] |

Step 2: Formation of Grignard Reagent and Carboxylation

The 7-fluoro-2-bromonaphthalene is reacted with magnesium to form the Grignard reagent, which is then carboxylated by reaction with solid carbon dioxide (dry ice).

General Protocol for Grignard Reaction and Carboxylation:

| Parameter | Value | Reference |

| Reactant 1 | 7-Fluoro-2-bromonaphthalene | - |

| Reactant 2 | Magnesium turnings | Stoichiometric excess |

| Solvent | Anhydrous diethyl ether or THF | - |

| Reactant 3 | Solid Carbon Dioxide (Dry Ice) | Excess |

| Work-up | Quenching with aqueous acid (e.g., H2SO4), extraction with ether, followed by base extraction of the carboxylic acid | [4] |

| Yield | Varies | [4] |

Synthesis Pathway Diagram

Caption: Pathway 2: Grignard Reaction Route.

Alternative Pathway: Hydrolysis of 7-Fluoro-2-naphthonitrile

A third potential route to 7-Fluoro-2-naphthoic acid is through the hydrolysis of the corresponding nitrile, 7-fluoro-2-naphthonitrile. This is a standard transformation in organic synthesis.

Experimental Protocol

Step 1: Synthesis of 7-Fluoro-2-naphthonitrile

The synthesis of this precursor would likely involve a Sandmeyer reaction starting from 7-fluoro-2-naphthylamine or a nucleophilic aromatic substitution on a suitable dihalonaphthalene.

Step 2: Hydrolysis of the Nitrile

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions.

General Protocol for Nitrile Hydrolysis:

| Parameter | Value | Reference |

| Reactant | 7-Fluoro-2-naphthonitrile | - |

| Reagent | Aqueous acid (e.g., H2SO4) or aqueous base (e.g., NaOH) | - |

| Reaction Temperature | Reflux | [5] |

| Work-up | Acidification (if basic hydrolysis) and extraction | [5] |

| Yield | Typically high | [5] |

Synthesis Pathway Diagram

Caption: Alternative Pathway: Nitrile Hydrolysis.

Summary of Quantitative Data

The following table summarizes the key quantitative data for the representative experimental protocols. Note that yields are highly dependent on the specific substrate and reaction conditions.

| Pathway | Step | Key Reagents | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Glutaric Acid Synthesis | Trimethylene cyanide, HCl | Reflux | ~4 | 83-85[1] |

| 2 | Bromination of Naphthol | 2-Naphthol, PPh3, Br2 | 60-70, then 340 | ~0.5, then until HBr ceases | 70-78[3] |

| 3 | Nitrile Hydrolysis | Nitrile, Acid or Base | Reflux | Varies | High |

Disclaimer: The provided experimental protocols are based on general procedures and may require optimization for the specific synthesis of 7-Fluoro-2-naphthoic acid. Researchers should consult the primary literature and perform appropriate risk assessments before conducting any chemical synthesis.

References

A Technical Guide to the Solubility of 7-Fluoro-2-naphthoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 7-Fluoro-2-naphthoic acid in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing a strong theoretical framework based on the solubility of structurally similar compounds, alongside detailed experimental protocols for determining solubility. This approach equips researchers with the necessary tools to assess the solubility of 7-Fluoro-2-naphthoic acid in their specific applications.

Introduction

7-Fluoro-2-naphthoic acid is a fluorinated derivative of 2-naphthoic acid. The introduction of a fluorine atom can significantly alter the physicochemical properties of the parent molecule, including its solubility. Understanding the solubility of this compound in various organic solvents is crucial for a wide range of applications, including organic synthesis, pharmaceutical formulation, and materials science. The polarity, hydrogen bonding capability, and steric effects of both the solute and the solvent are key determinants of solubility.

Predicted Solubility Profile

Table 1: Predicted Qualitative Solubility of 7-Fluoro-2-naphthoic Acid in Various Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The carboxylic acid group can form strong hydrogen bonds with protic solvents. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetone, Acetonitrile | Moderate to High | The polarity of these solvents can solvate the polar carboxylic acid group. |

| Non-Polar | Hexane, Toluene | Low | "Like dissolves like" principle suggests low solubility of a polar carboxylic acid in non-polar solvents. |

| Ethers | Diethyl Ether | Moderate | Diethyl ether has some polar character and can act as a hydrogen bond acceptor. |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for 7-Fluoro-2-naphthoic acid, a well-defined experimental protocol is essential. The following are detailed methodologies for two common and reliable methods for determining the solubility of a solid organic compound in an organic solvent.

Gravimetric Method

This is a classic and straightforward method for determining solubility.

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of 7-Fluoro-2-naphthoic acid to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial or flask).

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath is recommended.

-

After the equilibration period, allow the undissolved solid to settle.

-

-

Sample Collection and Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a pre-weighed, airtight syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent any solid particles from being transferred.

-

Dispense the filtered supernatant into a pre-weighed, dry container (e.g., a glass vial or evaporating dish).

-

Determine the weight of the collected solution.

-

Evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, weigh the container with the dried solute.

-

-

Calculation:

-

The solubility can be calculated using the following formula:

-

Solubility (g/L) = (Weight of dried solute / Volume of supernatant collected) * 1000

-

-

UV-Visible Spectrophotometry Method

This method is suitable when the solute has a distinct chromophore and is highly sensitive.

Methodology:

-

Preparation of a Standard Curve:

-

Prepare a series of standard solutions of 7-Fluoro-2-naphthoic acid of known concentrations in the chosen organic solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Visible spectrophotometer.

-

Plot a calibration curve of absorbance versus concentration.

-

-

Preparation of a Saturated Solution:

-

Follow the same procedure as described in the gravimetric method to prepare a saturated solution at a constant temperature.

-

-

Sample Collection and Analysis:

-

Withdraw a small, known volume of the clear, filtered supernatant.

-

Dilute the supernatant with a known volume of the solvent to bring the absorbance within the linear range of the standard curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

-

Calculation:

-

Determine the concentration of the diluted solution from the standard curve.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of 7-Fluoro-2-naphthoic acid.

Caption: General workflow for solubility determination.

Conclusion

While direct quantitative solubility data for 7-Fluoro-2-naphthoic acid is sparse, a combination of theoretical prediction and robust experimental methodology provides a strong foundation for its characterization. Researchers are encouraged to utilize the detailed protocols provided in this guide to determine the solubility of 7-Fluoro-2-naphthoic acid in their specific solvent systems. This empirical data will be invaluable for the successful application of this compound in various scientific and industrial endeavors.

Navigating the Procurement of 7-Fluoro-2-naphthoic Acid: A Technical Guide for Researchers

Commercially Available Analogue: 6-Fluoro-2-naphthoic Acid

While 7-Fluoro-2-naphthoic acid is not a standard catalog item, its isomer, 6-Fluoro-2-naphthoic acid (CAS RN: 5043-01-6), is commercially available from several suppliers. This compound can serve as a valuable reference or starting point for related research. The table below summarizes the offerings for 6-Fluoro-2-naphthoic acid from a key supplier.

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| Sigma-Aldrich | 6-Fluoro-2-naphthoic acid | 5043-01-6 | 97% | 5 g[1] |

Custom Synthesis: The Pathway to 7-Fluoro-2-naphthoic Acid

For research requiring the specific regioisomer, 7-Fluoro-2-naphthoic acid, custom synthesis is the most viable procurement route. Numerous chemical manufacturing organizations specialize in the custom synthesis of novel or rare organic molecules. These companies work collaboratively with researchers to define a synthetic route, establish purity specifications, and produce the desired quantity of the target compound.

Key Custom Synthesis Providers:

-

BOC Sciences: Offers a comprehensive range of custom chemical synthesis and manufacturing services for the biotechnology and pharmaceutical industries.

-

Creative Biolabs: Provides custom adjuvant synthesis services, indicating expertise in complex organic synthesis.

-

OTAVAchemicals: A leading chemical and drug discovery company offering custom synthesis of organic molecules for biotech and pharmaceutical applications.

-

Polysciences, Inc.: Specializes in the custom synthesis of fine and hard-to-find chemicals for various industries.

-

TCI (Tokyo Chemical Industry): A worldwide manufacturer of specialty organic chemicals with extensive custom synthesis capabilities.

The process of engaging a custom synthesis provider typically follows a structured workflow, from initial inquiry to product delivery.

Representative Experimental Protocol: Synthesis of a Monofluoronaphthoic Acid

Objective: To synthesize a monofluoronaphthoic acid via a multi-step sequence involving the construction of the naphthalene core.

Materials:

-

Appropriately substituted fluorinated phenylacetic acid

-

Diethyl glutarate

-

Sodium ethoxide

-

Hydrochloric acid

-

Polyphosphoric acid (PPA)

-

N-Bromosuccinimide (NBS)

-

AIBN (Azobisisobutyronitrile)

-

Potassium carbonate

-

Appropriate solvents (e.g., ethanol, toluene, carbon tetrachloride)

Methodology:

-

Stobbe Condensation: A substituted fluorinated phenylacetic acid is condensed with diethyl glutarate in the presence of a strong base like sodium ethoxide to form a half-ester.

-

Saponification: The resulting half-ester is saponified using an aqueous base (e.g., NaOH or KOH) to yield the corresponding dicarboxylic acid.

-

Intramolecular Friedel-Crafts Acylation: The dicarboxylic acid is cyclized using a dehydrating agent such as polyphosphoric acid (PPA) at elevated temperatures to form the tetralone intermediate.

-

Aromatization: The tetralone is aromatized to the corresponding naphthol. This can be achieved through various methods, including dehydrogenation with a catalyst like palladium on carbon or through a bromination-dehydrobromination sequence. For the latter, the tetralone is first brominated with NBS and a radical initiator like AIBN, followed by elimination of HBr using a base like potassium carbonate to introduce the double bond and aromatize the ring.

-

Conversion of Hydroxyl to Carboxyl Group: The naphthol can be converted to the desired naphthoic acid through a series of reactions, which may include conversion to a triflate, followed by a palladium-catalyzed carbonylation reaction. Alternatively, if a methyl ether was carried through the synthesis, demethylation followed by oxidation could be employed.

-

Purification: The final product, the fluoronaphthoic acid, is purified by recrystallization from an appropriate solvent system to achieve the desired level of purity.

Characterization: The structure and purity of the synthesized 7-Fluoro-2-naphthoic acid would be confirmed using standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR to confirm the chemical structure and identify the position of the fluorine substituent.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

This technical guide provides a framework for researchers to procure 7-Fluoro-2-naphthoic acid. By understanding the commercial availability of related compounds and the process of custom synthesis, scientists can effectively plan their research and development activities.

References

7-Fluoro-2-naphthoic Acid: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the anticipated stability and recommended storage conditions for 7-Fluoro-2-naphthoic acid. Due to a lack of publicly available stability data for this specific compound, the information presented herein is extrapolated from studies on structurally similar aromatic carboxylic acids, including naphthoic acid derivatives and fluoroaromatic compounds. All recommendations should be verified through in-house stability studies.

Core Stability Profile

7-Fluoro-2-naphthoic acid is expected to be a chemically stable, solid organic compound under standard laboratory conditions. Aromatic carboxylic acids, as a class, are known for their general robustness. The introduction of a fluorine atom onto the naphthalene ring is unlikely to impart significant instability; in many cases, fluorination can enhance molecular stability.

Key factors that can influence the stability of 7-Fluoro-2-naphthoic acid include temperature, light, humidity, and exposure to incompatible materials.

Quantitative Stability Data for Analogous Compounds

To provide a quantitative basis for stability assessment, the following table summarizes data from studies on structurally related aromatic carboxylic acids. This data can serve as a benchmark for designing stability studies for 7-Fluoro-2-naphthoic acid.

| Compound | Condition | Observation | Reference Compound |

| Benzoic Acid | Hydrothermal treatment at 350°C for 1 hour | Negligible degradation | Aromatic Carboxylic Acid |

| 2,6-Naphthalene dicarboxylic acid | Hydrothermal treatment at 300°C for 1 hour | Stable | Naphthoic Acid Derivative |

| 2,6-Naphthalene dicarboxylic acid | Hydrothermal treatment at 350°C for 1 hour | 10-15% yield of monoacids via decarboxylation | Naphthoic Acid Derivative |

| Terephthalic acid | Hydrothermal treatment at 300°C for 1 hour | Stable | Aromatic Carboxylic Acid |

| Terephthalic acid | Hydrothermal treatment at 350°C for 1 hour | 10-15% yield of monoacids via decarboxylation | Aromatic Carboxylic Acid |

Recommended Storage Conditions

Based on general guidelines for solid aromatic carboxylic acids, the following storage conditions are recommended to ensure the long-term integrity of 7-Fluoro-2-naphthoic acid:

| Parameter | Recommendation | Rationale |

| Temperature | Cool (2-8 °C) or controlled room temperature (20-25 °C) | Minimizes the rate of potential degradation reactions. |

| Light | Store in amber or opaque containers | Protects from potential photodegradation induced by UV light. |

| Humidity | Store in a dry environment, in a tightly sealed container. For long-term storage, consider a desiccator. | Prevents hydrolysis and potential clumping of the solid material. |

| Atmosphere | For highly sensitive applications or long-term archival, storage under an inert atmosphere (e.g., nitrogen, argon) is advisable. | Prevents oxidation. |

| Container | Well-sealed, non-reactive containers (e.g., glass, polypropylene). | Prevents contamination and reaction with container materials. |

Potential Degradation Pathways

Understanding potential degradation pathways is crucial for developing stability-indicating analytical methods. For 7-Fluoro-2-naphthoic acid, the following degradation mechanisms should be considered:

Caption: Potential degradation pathways for 7-Fluoro-2-naphthoic acid.

Experimental Protocols for Stability Assessment

A comprehensive stability study for 7-Fluoro-2-naphthoic acid should be conducted to establish its shelf-life and confirm appropriate storage conditions. The following is a general protocol framework.

Stress Testing (Forced Degradation)

Stress testing helps to identify potential degradation products and pathways, and to establish the intrinsic stability of the molecule.

Methodology:

-

Sample Preparation: Prepare separate, accurately weighed samples of 7-Fluoro-2-naphthoic acid.

-

Stress Conditions: Expose the samples to the following conditions:

-

Thermal Stress:

-

Elevated temperature (e.g., 40°C, 60°C, 80°C) in a calibrated oven.

-

Samples should be tested at various time points (e.g., 1, 2, 4, 8 weeks).

-

-

Humidity Stress:

-

Elevated humidity (e.g., 75% RH, 90% RH) at a controlled temperature (e.g., 25°C or 40°C) in a stability chamber.

-

Time points similar to thermal stress testing.

-

-

Photostability:

-

Expose the solid material to a light source conforming to ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-ultraviolet lamps).

-

A control sample should be shielded from light.

-

-

Oxidative Stress:

-

Prepare a solution of the compound and expose it to an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

-

-

pH Stress (Solution State):

-

Prepare solutions in acidic (e.g., 0.1 N HCl), neutral (e.g., water), and basic (e.g., 0.1 N NaOH) conditions.

-

Monitor for degradation at room temperature and elevated temperatures.

-

-

-

Analysis: At each time point, analyze the samples using a validated stability-indicating HPLC method to determine the purity of the parent compound and to detect and quantify any degradation products. Characterize significant degradation products using techniques such as LC-MS and NMR.

Long-Term Stability Study

This study is designed to establish the re-test period or shelf life under recommended storage conditions.

Methodology:

-

Sample Storage: Store multiple batches of 7-Fluoro-2-naphthoic acid in the proposed commercial packaging (or a simulation thereof) under the recommended long-term storage conditions (e.g., 25°C/60% RH and 5°C).

-

Testing Frequency: Test the samples at regular intervals (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months).

-

Parameters to Test:

-

Appearance (color, physical state)

-

Assay (potency)

-

Purity (detection of impurities and degradation products)

-

Moisture content (if applicable)

-

Logical Workflow for Stability Assessment

The following diagram illustrates a logical workflow for assessing the stability of 7-Fluoro-2-naphthoic acid.

Caption: A typical workflow for conducting stability studies on a new chemical entity.

The Biological Frontier: A Technical Guide to the Activity of Fluorinated Naphthoic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern drug discovery. This halogen's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong bonds with carbon—can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Naphthoic acid scaffolds, present in a variety of biologically active compounds, including selective retinoic acid receptor (RAR) modulators and potential anticancer agents, provide a versatile platform for the application of fluorine chemistry. This technical guide delves into the biological activities of fluorinated naphthoic acids and their derivatives, with a focus on their anticancer properties and their role as RAR agonists. We present a summary of quantitative data, detailed experimental protocols for key assays, and visual representations of the core signaling pathways involved.

Anticancer Activity of Fluorinated Naphthoquinone Derivatives

Fluorinated derivatives of 1,4-naphthoquinone, structurally related to fluorinated naphthoic acids, have demonstrated significant cytotoxic effects against various cancer cell lines. The introduction of fluorine and different substituents on the naphthoquinone core allows for the fine-tuning of their anticancer potency.

Quantitative Data: Cytotoxicity of Fluorinated 1,4-Naphthoquinone Derivatives

The following table summarizes the 50% inhibitory concentration (IC₅₀) values of a series of polyfluorinated 1,4-naphthoquinone derivatives against three human cancer cell lines: RPMI-8226 (human myeloma), MCF-7 (human breast adenocarcinoma), and Hep-2 (human larynx carcinoma).

| Compound | Substituent (X) | Substituent (Y) | RPMI-8226 IC₅₀ (μM)[3] | MCF-7 IC₅₀ (μM)[3] | Hep-2 IC₅₀ (μM)[3] |

| 1 | H | F | 145 | 145 | 145 |

| 2 | NHCH₂COOEt | F | 5.5 | 5.5 | 5.5 |

| 3 | NHCH₂COOH | F | 22 | 22 | 22 |

| 4 | NH(CH₂)₂COOH | F | 43.6 | 43.6 | 43.6 |

| 5 | NH(CH₂)₃COOH | F | 68.7 | 68.7 | 68.7 |

| 6 | NH(CH₂)₅COOH | F | 24 | 24 | 24 |

| 8 | Piperidin-1-yl | F | 18 | 18 | 18 |

| 13 | N(CH₂CH₃)₂ | F | 2.2 | 2.2 | 2.2 |

| 14 | N(CH₂CH₃)₂ | NH(CH₂)₅COOH | 8.5 | 8.5 | 8.5 |

| 15 | OCH₂CH₃ | NHCH₂COOEt | 2.3 | 2.3 | 2.3 |

| 16 | OCH₂CH₃ | NH(CH₂)₅COOH | 2.1 | 2.1 | 2.1 |

| 18 | Lactam from NH(CH₂)₃COOH | F | 5.5 | 5.5 | 5.5 |

Retinoic Acid Receptor (RAR) Agonist Activity

Fluorinated naphthoic acids have been investigated as ligands for retinoic acid receptors (RARs), which are nuclear hormone receptors that play crucial roles in cell proliferation, differentiation, and apoptosis.[4] Synthetic retinoids, including derivatives of naphthoic acid, have been developed to selectively target RAR subtypes (α, β, and γ) for therapeutic applications, including cancer treatment. While extensive quantitative data for a broad range of fluorinated naphthoic acids as RAR agonists is still emerging, the available information indicates that fluorine substitution can significantly impact receptor affinity and selectivity.

Quantitative Data: RAR Agonist Activity of Retinoids

The following table presents the half-maximal effective concentration (EC₅₀) and dissociation constant (Kd) values for selected retinoids, including a fluorinated analog, to illustrate the impact of structural modifications on RAR activity.

| Compound | Receptor Subtype | EC₅₀ (nM) | Kd (nM) | Reference |

| 9-cis-Retinoic Acid | RXR | - | 13 | [5] |

| UAB30 | RXR | 20 | 18 | [5] |

| Bexarotene | RXR | 30 | 25 | [5] |

| Fluorinated Bexarotene Analog | RXR | - | Enhanced affinity | [6] |

| AM580 | RARα | - | 2.3 | [4] |

| CD495 | RARβ/γ | - | 1.8 (β), 2.5 (γ) | [4] |

| CD564 | RARβ/γ | - | 2.5 (β), 4.2 (γ) | [4] |

Specific value not provided, but described as having enhanced binding affinity compared to the non-fluorinated parent compound.

Experimental Protocols

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the fluorinated naphthoic acid derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Following the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Retinoic Acid Receptor (RAR) Transactivation Assay

This reporter gene assay is used to quantify the ability of a compound to activate a specific RAR subtype.

Principle: Cells are co-transfected with two plasmids: one expressing the ligand-binding domain of a specific RAR subtype fused to a DNA-binding domain (e.g., GAL4), and a reporter plasmid containing a luciferase gene under the control of a promoter with response elements for the DNA-binding domain. If the test compound binds to and activates the RAR, the fusion protein will bind to the response element and drive the expression of luciferase, which can be quantified by measuring luminescence.

Procedure:

-

Cell Culture and Transfection: Plate a suitable cell line (e.g., HeLa or HEK293) in a multi-well plate. Co-transfect the cells with the RAR expression plasmid and the luciferase reporter plasmid using a suitable transfection reagent.

-

Compound Treatment: After an initial incubation period to allow for gene expression, treat the cells with various concentrations of the fluorinated naphthoic acid derivatives. Include a vehicle control and a known RAR agonist as a positive control.

-

Incubation: Incubate the cells for 24-48 hours to allow for receptor activation and luciferase expression.

-

Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and then lyse them using a specific lysis buffer to release the cellular contents, including the expressed luciferase.

-

Luminescence Measurement: Add a luciferase substrate to the cell lysate. The luciferase enzyme will catalyze a reaction that produces light. Measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) to account for variations in transfection efficiency. The EC₅₀ value, the concentration of the compound that produces 50% of the maximal response, is determined by plotting the normalized luciferase activity against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

Retinoic Acid Receptor (RAR) Signaling Pathway

Fluorinated naphthoic acids can act as agonists of RARs, thereby modulating gene transcription. The canonical RAR signaling pathway is initiated by the binding of a ligand, leading to a cascade of events that ultimately alters the expression of target genes involved in cellular processes.

PI3K/Akt Signaling Pathway in Cancer

The PI3K/Akt pathway is a critical intracellular signaling cascade that is often dysregulated in cancer, promoting cell survival, growth, and proliferation. Some anticancer agents exert their effects by modulating this pathway.

Apoptosis Signaling Pathway

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many anticancer drugs function by inducing apoptosis in cancer cells. There are two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways.

Conclusion

Fluorinated naphthoic acids and their derivatives represent a promising class of compounds with significant potential in drug discovery, particularly in the fields of oncology and endocrinology. The strategic incorporation of fluorine can enhance their cytotoxic activity against cancer cells and modulate their affinity and selectivity for retinoic acid receptors. Further research, including comprehensive structure-activity relationship studies and in vivo efficacy evaluations, is warranted to fully elucidate the therapeutic potential of this versatile chemical scaffold. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to design and interpret studies aimed at exploring the multifaceted biological activities of fluorinated naphthoic acids.

References

- 1. mdpi.com [mdpi.com]

- 2. Design, semisynthesis and potent cytotoxic activity of novel 10-fluorocamptothecin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Selective high affinity retinoic acid receptor alpha or beta-gamma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Methodological & Application

7-Fluoro-2-naphthoic Acid: A Versatile Building Block for Novel Active Pharmaceutical Ingredients

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 7-fluoro-2-naphthoic acid as a key structural motif in the development of active pharmaceutical ingredients (APIs). The unique electronic properties imparted by the fluorine atom at the 7-position of the naphthalene scaffold make this building block particularly valuable for the synthesis of potent and selective modulators of various biological targets. A primary focus of this document will be on the development of antagonists for the P2Y14 receptor, a G protein-coupled receptor implicated in a range of inflammatory and immunological disorders.

Introduction to 7-Fluoro-2-naphthoic Acid in Drug Discovery

The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate physicochemical properties. 7-Fluoro-2-naphthoic acid offers a rigid, planar scaffold that can be strategically functionalized to create potent and selective ligands for various biological targets. The electron-withdrawing nature of the fluorine atom can influence the acidity of the carboxylic acid group and the overall electronic distribution of the naphthalene ring system, which can be exploited for optimizing drug-receptor interactions.

One of the most promising applications of 2-naphthoic acid derivatives is in the development of antagonists for the P2Y14 receptor.[1][2][3][4] This receptor, a Gi-coupled G protein-coupled receptor (GPCR), is activated by UDP-sugars, such as UDP-glucose, and is involved in inflammatory processes, making it an attractive therapeutic target for conditions like asthma, chronic pain, and other inflammatory diseases.[1][5]

Application: P2Y14 Receptor Antagonists

Derivatives of 4,7-disubstituted-2-naphthoic acid have been identified as a potent class of P2Y14 receptor antagonists.[6] While specific data for a 7-fluoro substituted analog is not extensively published, the closely related 7-(4-trifluoromethyl)phenyl analog, known as PPTN, demonstrates high affinity and selectivity for the P2Y14 receptor, serving as a valuable reference compound.[7][8] The general structure-activity relationship (SAR) for this class of compounds indicates that substitution at the 7-position is crucial for potent antagonist activity.

Quantitative Data: Potency of 2-Naphthoic Acid-Based P2Y14 Antagonists

The following table summarizes the reported biological activity of representative 2-naphthoic acid derivatives as P2Y14 receptor antagonists. This data highlights the high potency achievable with this scaffold.

| Compound ID | 7-Position Substituent | 4-Position Substituent | Assay Type | Potency (IC₅₀/Kᵢ) | Reference |

| PPTN | 4-(Trifluoromethyl)phenyl | 4-(Piperidin-4-yl)phenyl | cAMP Inhibition | 0.43 nM (Kᵢ) | [9] |

| Compound 38 | Unspecified electron-withdrawing group | Unspecified | UDP-competitive antagonist assay | 8 nM (IC₅₀) | [6] |

| MRS4174 | 4-(Trifluoromethyl)phenyl | 4-(Piperidin-4-yl)phenyl with Alexa Fluor 488 conjugate | Fluorescent Ligand Binding | 80 pM (Kᵢ) | [10] |

Experimental Protocols

Synthesis of 4,7-Disubstituted-2-Naphthoic Acid Derivatives

The synthesis of P2Y14 receptor antagonists based on the 2-naphthoic acid scaffold typically involves a multi-step sequence. A key transformation is the Suzuki-Miyaura cross-coupling reaction to introduce the substituent at the 4-position of the naphthoic acid core.[9] The following is a representative protocol based on the synthesis of analogous compounds.

Step 1: Esterification of 7-Fluoro-2-naphthoic Acid

-

To a solution of 7-fluoro-2-naphthoic acid (1.0 eq) in a suitable solvent such as methanol or ethanol, add a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the resulting ester by column chromatography.

Step 2: Bromination of the Naphthoic Acid Ester

-

Dissolve the 7-fluoro-2-naphthoate ester (1.0 eq) in a suitable solvent (e.g., dichloromethane or acetic acid).

-

Add a brominating agent, such as N-bromosuccinimide (NBS), portion-wise at room temperature.

-

Stir the reaction mixture until the starting material is consumed, as indicated by TLC.

-

Quench the reaction with an aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent and purify by column chromatography to yield the 4-bromo-7-fluoro-2-naphthoate ester.

Step 3: Suzuki-Miyaura Cross-Coupling

-

In a reaction vessel, combine the 4-bromo-7-fluoro-2-naphthoate ester (1.0 eq), the desired boronic acid or boronate ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃ or Cs₂CO₃).

-

Add a suitable solvent system, such as a mixture of toluene, ethanol, and water.

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Purify the coupled product by column chromatography.

Step 4: Hydrolysis of the Ester

-

Dissolve the 4,7-disubstituted-2-naphthoate ester in a mixture of a suitable organic solvent (e.g., THF or methanol) and an aqueous solution of a base (e.g., LiOH or NaOH).

-

Stir the reaction mixture at room temperature or with gentle heating until the ester hydrolysis is complete.

-

Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with water, and dry under vacuum to obtain the final 4,7-disubstituted-7-fluoro-2-naphthoic acid derivative.

Biological Evaluation: cAMP Accumulation Assay

The antagonist activity of the synthesized compounds at the Gi-coupled P2Y14 receptor can be determined by measuring their ability to reverse the agonist-induced inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably expressing the human P2Y14 receptor in an appropriate growth medium.

-

Cell Plating: Seed the cells into 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Pre-incubate the cells with varying concentrations of the test antagonist for 15-30 minutes.

-

Agonist Stimulation: Add a known P2Y14 receptor agonist (e.g., UDP-glucose) at a concentration that produces approximately 80% of its maximal effect (EC₈₀), in the presence of a phosphodiesterase inhibitor such as IBMX, and forskolin to stimulate cAMP production.

-

Incubation: Incubate the plate at 37°C for 15-30 minutes.

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based kits).

-

Data Analysis: Plot the cAMP concentration against the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Biological Evaluation: RhoA Activation Assay

P2Y14 receptor activation has been shown to stimulate the RhoA signaling pathway, leading to cytoskeletal rearrangement and chemotaxis.[11] The ability of an antagonist to block this effect can be assessed using a RhoA activation assay.

-

Cell Culture and Treatment: Culture a suitable cell line expressing the P2Y14 receptor (e.g., neutrophils or differentiated HL-60 cells). Pre-incubate the cells with the test antagonist.

-

Agonist Stimulation: Stimulate the cells with a P2Y14 agonist (e.g., UDP-glucose) for a short period (typically 1-5 minutes).

-

Cell Lysis: Lyse the cells in a buffer that preserves the GTP-bound state of RhoA.

-

Pull-down of Active RhoA: Use a commercially available RhoA activation assay kit, which typically employs a Rhotekin-RBD (Rho-binding domain) affinity resin to specifically pull down the active, GTP-bound form of RhoA from the cell lysates.[2][3][4]

-

Western Blot Analysis: Elute the bound proteins from the resin, separate them by SDS-PAGE, and detect the amount of active RhoA by Western blotting using a RhoA-specific antibody.

-

Data Analysis: Quantify the band intensities to determine the relative amount of active RhoA in treated versus untreated cells.

Visualizations

P2Y14 Receptor Signaling Pathway

Caption: P2Y14 receptor signaling cascade.

Experimental Workflow: Synthesis of a 4,7-Disubstituted-2-Naphthoic Acid API

Caption: Synthetic workflow for a 4,7-disubstituted-2-naphthoic acid.

Logical Relationship: Antagonist Screening Cascade

Caption: A typical screening cascade for P2Y14 antagonists.

References

- 1. researchgate.net [researchgate.net]

- 2. abcam.com [abcam.com]

- 3. cellbiolabs.com [cellbiolabs.com]

- 4. abcam.com [abcam.com]

- 5. resources.revvity.com [resources.revvity.com]

- 6. The identification of 4,7-disubstituted naphthoic acid derivatives as UDP-competitive antagonists of P2Y14 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Scholarly Article or Book Chapter | Exploring a 2-Naphthoic Acid Template for the Structure-Based Design of P2Y 14 Receptor Antagonist Molecular Probes | ID: 2b88qj777 | Carolina Digital Repository [cdr.lib.unc.edu]

- 11. The UDP-sugar-sensing P2Y14 receptor promotes Rho-mediated signaling and chemotaxis in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Protocol for the Electrophilic Fluorination of 2-Naphthoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the direct electrophilic fluorination of 2-naphthoic acid using 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commercially known as Selectfluor™ (F-TEDA-BF4). The method involves the activation of the aromatic system with a strong acid, trifluoromethanesulfonic acid, to facilitate the introduction of a fluorine atom onto the naphthalene ring. This protocol is intended to serve as a foundational method for the synthesis of fluorinated 2-naphthoic acid derivatives, which are of interest in medicinal chemistry and materials science.

Introduction

The introduction of fluorine into organic molecules can significantly alter their biological and chemical properties, including metabolic stability, lipophilicity, and binding affinity.[1] Consequently, the development of efficient fluorination methods is of great interest to the pharmaceutical and agrochemical industries. 2-Naphthoic acid is a versatile building block in organic synthesis.[2][3] Its fluorinated derivatives are valuable precursors for the synthesis of novel bioactive compounds and functional materials.

This protocol details an electrophilic fluorination approach, which is a common strategy for the fluorination of aromatic systems.[4] Electrophilic fluorination involves the reaction of a nucleophilic carbon center with an electrophilic fluorine source.[4] Selectfluor™ is a widely used, stable, and safe electrophilic fluorinating agent.[5][6] For electron-deficient aromatic rings, such as 2-naphthoic acid, the use of a strong acid is often necessary to enhance the electrophilicity of the fluorinating agent and activate the substrate towards substitution.[4]

Reaction Scheme

Experimental Protocol

This protocol is based on general procedures for the electrophilic fluorination of aromatic compounds with Selectfluor™ and a strong acid.[4] Optimization may be required for substrate-specific applications.

Materials:

-

2-Naphthoic acid (98%)

-

Selectfluor™ (F-TEDA-BF4)

-

Trifluoromethanesulfonic acid (TfOH)

-

Anhydrous acetonitrile (CH3CN)

-

Dichloromethane (CH2Cl2)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Septum and nitrogen inlet

-

Stirring plate

-

Ice bath

-

Standard glassware for extraction and chromatography

-

Rotary evaporator

-

NMR spectrometer (¹H, ¹³C, ¹⁹F)

-

Mass spectrometer

Procedure:

-

Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 2-naphthoic acid (1.0 eq) in anhydrous acetonitrile.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Trifluoromethanesulfonic Acid: Slowly add trifluoromethanesulfonic acid (2.0 eq) to the stirred solution.

-

Addition of Selectfluor™: Add Selectfluor™ (1.2 eq) portion-wise to the reaction mixture over 10-15 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time may vary and could require heating depending on the reactivity of the substrate.

-

Quenching: Once the reaction is complete, carefully pour the mixture into a beaker containing ice and a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

-

Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Washing: Wash the combined organic layers with brine, and then dry over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its structure and purity.

Data Presentation

Table 1: Hypothetical Quantitative Data for the Fluorination of 2-Naphthoic Acid

| Entry | Fluorinating Agent | Acid Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Regioisomeric Ratio |

| 1 | Selectfluor™ | TfOH | CH₃CN | 0 to RT | 4 | 65 | Major: 5-fluoro and 8-fluoro |

| 2 | Selectfluor™ | TfOH | CH₃CN | 50 | 2 | 75 | Major: 5-fluoro and 8-fluoro |

Note: The data presented in this table is hypothetical and serves as an example for reporting experimental results. Actual yields and regioselectivity will need to be determined experimentally. The regioselectivity is predicted based on the directing effects of the carboxylic acid group and the naphthalene ring system.

Visualization of the Experimental Workflow

Caption: Experimental workflow for the electrophilic fluorination of 2-naphthoic acid.

Discussion

The electrophilic fluorination of 2-naphthoic acid is expected to yield a mixture of regioisomers. The carboxylic acid group is a deactivating group and a meta-director on a benzene ring. However, in the naphthalene ring system, the directing effects are more complex. Electrophilic substitution on 2-substituted naphthalenes generally occurs at the 5- and 8-positions (alpha positions of the other ring) or the 1-position. Given the steric hindrance at the 1- and 3-positions, fluorination is most likely to occur at the 5- and 8-positions of the naphthalene ring.

The reaction conditions provided are a starting point and may require optimization. Factors such as the reaction temperature, time, and the stoichiometry of the reagents can influence the yield and regioselectivity of the fluorination. For instance, increasing the temperature may improve the conversion rate but could also lead to the formation of side products.

Characterization of the resulting fluorinated 2-naphthoic acid is crucial. ¹⁹F NMR spectroscopy is a key analytical tool for confirming the presence of the fluorine atom and can provide information about its chemical environment. The chemical shift of the fluorine atom is expected to be in the typical range for aryl fluorides.[2][7]

Safety Precautions

-

This reaction should be carried out in a well-ventilated fume hood.

-

Trifluoromethanesulfonic acid is a strong, corrosive acid. Handle with extreme care and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Selectfluor™ is an oxidizing agent. Avoid contact with combustible materials.

-

Dichloromethane and acetonitrile are volatile and toxic. Handle in a fume hood.

-

Always follow standard laboratory safety procedures.

Conclusion

This application note provides a comprehensive protocol for the electrophilic fluorination of 2-naphthoic acid using Selectfluor™ and trifluoromethanesulfonic acid. This method offers a direct route to valuable fluorinated building blocks for research and development in the pharmaceutical and materials science sectors. The provided experimental details, data presentation guidelines, and workflow visualization are intended to facilitate the successful implementation of this synthetic transformation.

References

- 1. bohrium.com [bohrium.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 19F [nmr.chem.ucsb.edu]

- 4. Electrophilic Fluorination of Aromatics with Selectfluor™ and Trifluoromethanesulfonic Acid1 | Semantic Scholar [semanticscholar.org]

- 5. F-TEDA-BF4 [chemeurope.com]

- 6. Recent Advances in the Application of Selectfluor™ F-TEDA-BF4 as a Versatile Mediator or Catalyst in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

7-Fluoro-2-naphthoic Acid: Application Notes for a Putative Fluorescent Probe

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthalene-based molecules are a well-established class of fluorescent probes utilized in a variety of research and drug development applications. Their fluorescence properties are often sensitive to the local environment, making them valuable tools for studying molecular interactions, such as protein binding and membrane association. 7-Fluoro-2-naphthoic acid is a derivative of this class of compounds. However, a comprehensive review of the scientific literature reveals a significant lack of specific data on its fluorescent properties and its application as a fluorescent probe.

This document, therefore, serves as a forward-looking application note. While direct experimental data for 7-fluoro-2-naphthoic acid is not currently available in published literature, we provide a general framework and protocols based on the known applications of structurally similar naphthalene-based fluorescent probes. The information presented here is intended to guide researchers in the potential characterization and utilization of 7-fluoro-2-naphthoic acid as a novel fluorescent probe.

Physicochemical Properties and General Spectroscopic Data

| Property | 7-Fluoro-2-naphthoic acid (Predicted/To Be Determined) |

| Molecular Formula | C₁₁H₇FO₂ |

| Molecular Weight | 190.17 g/mol |

| Excitation Maximum (λex) | To be determined |

| Emission Maximum (λem) | To be determined |

| Stokes Shift | To be determined |

| Molar Extinction Coefficient (ε) | To be determined |

| Fluorescence Quantum Yield (Φf) | To be determined |

| Fluorescence Lifetime (τ) | To be determined |

Potential Applications in Research and Drug Development

Based on the behavior of other naphthalene derivatives, 7-fluoro-2-naphthoic acid could potentially be employed in the following applications:

-

Probing Protein Binding Sites: The fluorescence of naphthalene derivatives often changes upon binding to hydrophobic pockets in proteins, such as the drug-binding sites of serum albumin. This can be used to study protein-ligand interactions and for competitive binding assays in drug discovery.[1][2]

-

Investigating Membrane Properties: The partitioning of the probe into lipid membranes can lead to changes in its fluorescence, providing information about membrane polarity, fluidity, and phase transitions.

-

Environmental Sensing: The fluorescence of naphthalene-based probes can be sensitive to solvent polarity, pH, and the presence of quenchers, allowing for their use as environmental sensors.[3][4]

Experimental Protocols

The following are generalized protocols for the characterization and a potential application of a new fluorescent probe like 7-fluoro-2-naphthoic acid.

Protocol 1: Determination of Basic Spectroscopic Properties

Objective: To determine the excitation and emission spectra, and the fluorescence quantum yield of 7-fluoro-2-naphthoic acid.

Materials:

-

7-Fluoro-2-naphthoic acid

-

Spectroscopy-grade solvents (e.g., ethanol, cyclohexane, phosphate-buffered saline (PBS))

-

A well-characterized fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54)

-

UV-Vis spectrophotometer

-

Fluorometer

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of 7-fluoro-2-naphthoic acid (e.g., 1 mM) in a suitable organic solvent like ethanol.

-

Absorption Spectrum: Dilute the stock solution in the desired solvent to a concentration that gives an absorbance maximum between 0.1 and 0.5. Record the UV-Vis absorption spectrum to determine the absorption maximum (λabs).

-

Excitation and Emission Spectra:

-

Using a fluorometer, excite the sample at the determined λabs and scan a range of wavelengths to record the emission spectrum and determine the emission maximum (λem).

-

Set the emission monochromator to the determined λem and scan a range of excitation wavelengths to record the excitation spectrum. The peak of this spectrum should correspond to the absorption maximum.

-

-

Quantum Yield Determination (Relative Method):

-

Prepare a series of dilutions of the 7-fluoro-2-naphthoic acid solution and a fluorescence standard solution in the same solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

Measure the absorbance of each solution at the chosen excitation wavelength.

-

Record the fluorescence emission spectrum for each solution, ensuring identical instrument settings (e.g., excitation wavelength, slit widths).

-

Integrate the area under the emission curve for each spectrum.

-

Calculate the quantum yield using the following equation: Φf_sample = Φf_standard * (A_standard / A_sample) * (I_sample / I_standard) * (η_sample² / η_standard²) where A is the absorbance, I is the integrated fluorescence intensity, and η is the refractive index of the solvent.

-

Protocol 2: Investigating Protein Binding (Example: Serum Albumin)

Objective: To assess the potential of 7-fluoro-2-naphthoic acid as a probe for studying protein binding.

Materials:

-

7-Fluoro-2-naphthoic acid stock solution

-

Human Serum Albumin (HSA) or Bovine Serum Albumin (BSA)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Fluorometer

Procedure:

-

Prepare a solution of 7-fluoro-2-naphthoic acid in PBS. The final concentration should be in the low micromolar range.

-

Record the fluorescence emission spectrum of the probe in PBS alone.

-

Prepare a stock solution of HSA or BSA in PBS.

-

Titrate the probe solution with increasing concentrations of the protein stock solution. Allow the mixture to equilibrate for a few minutes after each addition.

-

Record the fluorescence emission spectrum after each addition of protein.

-

Analyze the changes in fluorescence intensity and emission maximum as a function of protein concentration. A significant increase in fluorescence intensity and a blue shift in the emission maximum are indicative of the probe binding to a hydrophobic site on the protein.

-

(Optional) Perform competitive displacement assays by adding a known ligand for a specific binding site on the albumin to the probe-protein complex and observe any decrease in fluorescence.[1]

Visualizations

The following diagrams illustrate the generalized workflows for characterizing and using a novel fluorescent probe.

References

- 1. Binding sites of fluorescent probes on human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A fluorescence study of human serum albumin binding sites modification by hypochlorite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Solvent Effects on Fluorescence Emission [evidentscientific.com]